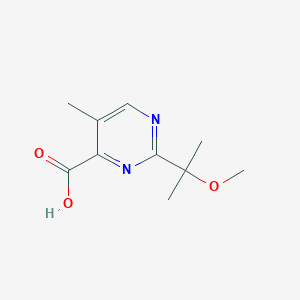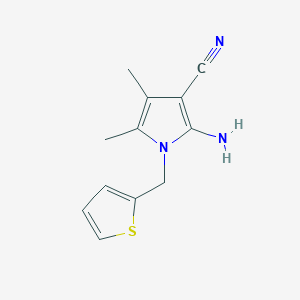![molecular formula C10H19NO6 B13168724 2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-methylpropanoic acid](/img/structure/B13168724.png)
2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-methylpropanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-methylpropanoic acid typically involves the protection of an amine with the Boc group. This can be achieved through several methods:
Aqueous Conditions: The amine is mixed with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Acetonitrile Solution: The reaction can also be carried out in acetonitrile using 4-dimethylaminopyridine (DMAP) as the base.
Tetrahydrofuran (THF): Heating a mixture of the amine and di-tert-butyl dicarbonate in THF at 40°C.
Industrial Production Methods
Industrial production methods for Boc-protected compounds often involve large-scale synthesis using flow microreactor systems. These systems allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-methylpropanoic acid undergoes several types of reactions:
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, particularly in the synthesis of isomers.
Substitution: The Boc group can be selectively cleaved in the presence of other protecting groups using reagents such as AlCl3.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Trifluoroacetic Acid: Used for the removal of the Boc group in amino acids.
Methanesulfonyl Chloride: Used in the inversion method for the synthesis of isomers.
Major Products
The major products formed from these reactions include various Boc-protected amines and their derivatives, which are essential intermediates in organic synthesis .
Scientific Research Applications
2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Involved in the synthesis of peptides and other biologically active compounds.
Medicine: Used in the preparation of pharmaceutical intermediates and active ingredients.
Industry: Employed in the large-scale synthesis of Boc-protected compounds using flow microreactor systems.
Mechanism of Action
The mechanism by which 2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-methylpropanoic acid exerts its effects involves the protection of amines through the formation of a Boc group. The Boc group is added to the amine under specific conditions, and it can be removed using strong acids such as trifluoroacetic acid . The molecular targets and pathways involved include the silylation of the carbonyl oxygen and the elimination of tert-butyl iodide .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-[(tert-Butoxycarbonyl)amino]oxyacetic acid .
- Ethyl 2-[(tert-butoxy)carbonyl]amino]cyclopropane-1-carboxylate .
- (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic Acid .
Uniqueness
2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-methylpropanoic acid is unique due to its specific structure and the presence of the methoxy and methyl groups, which provide distinct reactivity and applications in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C10H19NO6 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
3-methoxy-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid |
InChI |
InChI=1S/C10H19NO6/c1-9(2,3)16-8(14)11-17-10(4,6-15-5)7(12)13/h6H2,1-5H3,(H,11,14)(H,12,13) |
InChI Key |
SSTFQSUOSQYBFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NOC(C)(COC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


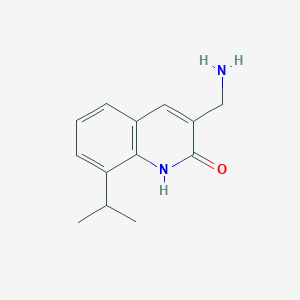

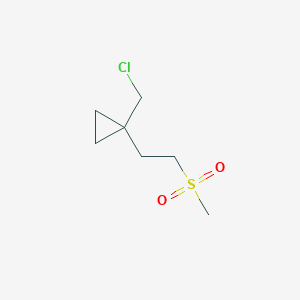
![[1-(Bromomethyl)cyclopropyl]cyclohexane](/img/structure/B13168663.png)
![Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate](/img/structure/B13168674.png)
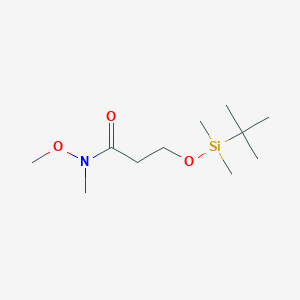

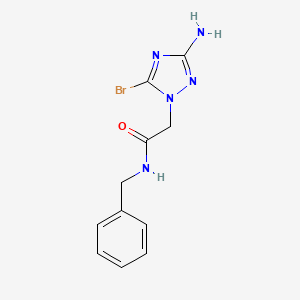
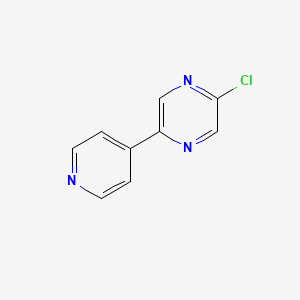

![2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B13168703.png)
